Cas no 1261917-61-6 (2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid)

2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 1261917-61-6
- 2-METHYL-3-(3-PYRROLIDINYLCARBONYLPHENYL)BENZOIC ACID
- DTXSID50692090
- 2-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
- 2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
- MFCD18322738
- 2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid
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- MDL: MFCD18322738
- インチ: InChI=1S/C19H19NO3/c1-13-16(8-5-9-17(13)19(22)23)14-6-4-7-15(12-14)18(21)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,22,23)
- InChIKey: OYLJNIWYVKVIIO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 309.13649347Da
- どういたいしつりょう: 309.13649347Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 444
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB330015-5 g |
2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%; . |
1261917-61-6 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB330015-5g |
2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%; . |
1261917-61-6 | 95% | 5g |
€1159.00 | 2025-03-19 |
2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acidに関する追加情報
2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic Acid
2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, also known by its CAS number 1261917-61-6, is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and pharmacology. This compound is characterized by its benzoic acid backbone, which serves as the foundation for its diverse functional groups. The presence of a methyl group at the 2-position and a pyrrolidine-derived substituent at the 3-position introduces significant structural complexity, making it a subject of interest for researchers exploring novel chemical entities.
The molecular structure of 2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is notable for its aromaticity and the incorporation of a pyrrolidine ring. Pyrrolidine, a five-membered saturated heterocyclic amine, is a common motif in natural products and bioactive molecules. In this compound, the pyrrolidine ring is attached to a carbonyl group, which further connects to a phenyl ring. This arrangement creates a conjugated system that can influence the compound's electronic properties and reactivity.
Recent studies have highlighted the potential of 2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid in drug discovery. Its structural features suggest that it could serve as a lead compound for developing bioactive agents targeting various therapeutic areas. For instance, the benzoic acid moiety is known to exhibit antimicrobial activity, while the pyrrolidine-containing substituent may contribute to modulating pharmacokinetic properties such as solubility and permeability.
In terms of synthesis, this compound can be prepared through multi-step organic reactions involving Friedel-Crafts acylation or other coupling techniques. The synthesis pathway typically involves the construction of the pyrrolidine ring followed by its attachment to the aromatic system via carbonylation. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound.
The physicochemical properties of 2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid are also under investigation. Its melting point, solubility, and stability under different conditions are critical factors for its potential applications in pharmaceutical formulations or material science. Preliminary data suggest that this compound exhibits moderate stability under physiological conditions, making it a promising candidate for further biological testing.
In conclusion, 2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, with its unique structural features and potential bioactivity, represents an intriguing molecule for scientific exploration. As research continues to uncover its properties and applications, this compound may find utility in diverse fields ranging from drug development to advanced materials.
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